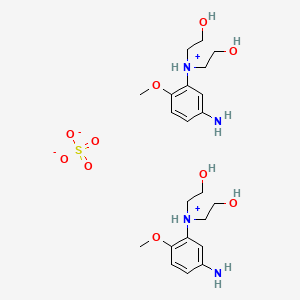![molecular formula C16H8NNaO6 B12675171 Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate CAS No. 94213-68-0](/img/structure/B12675171.png)
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is a chemical compound derived from the phenanthrene family It is known for its complex structure, which includes a nitrophenanthrene carboxylic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate typically involves the nitration of phenanthrene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted phenanthrene compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins. These interactions can result in various biological effects, including cytotoxicity and mutagenicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aristolochic Acid I: 8-methoxy-6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Aristolochic Acid II: 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Uniqueness
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion
Eigenschaften
CAS-Nummer |
94213-68-0 |
|---|---|
Molekularformel |
C16H8NNaO6 |
Molekulargewicht |
333.23 g/mol |
IUPAC-Name |
sodium;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H9NO6.Na/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21;/h1-6H,7H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
IFCATRHBIOPSEC-UHFFFAOYSA-M |
Kanonische SMILES |
C1OC2=C(O1)C3=C(C(=C2)C(=O)[O-])C(=CC4=CC=CC=C43)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

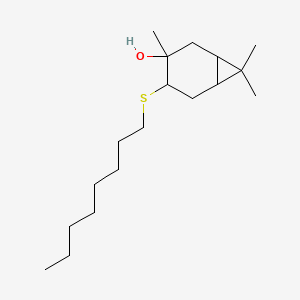
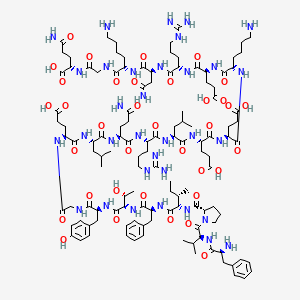
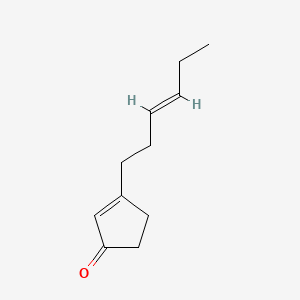
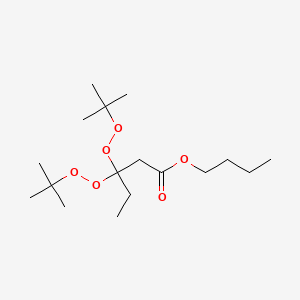

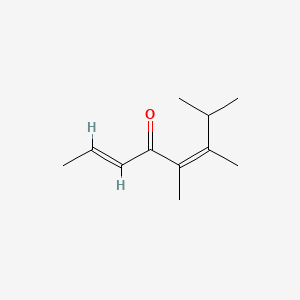
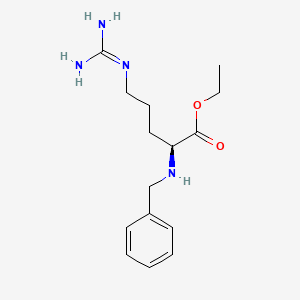

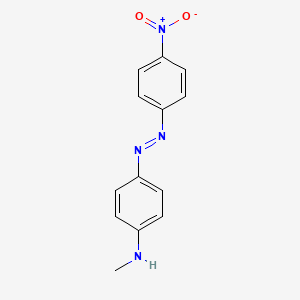
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
